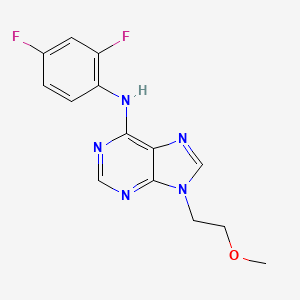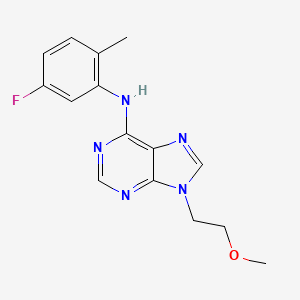
N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2,4-difluorophenyl group and a 2-methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and cyanamide derivatives.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group is attached through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-difluorophenyl)-1-(2-methoxyethyl)-1,3,4,6-tetrahydro-5H-azepino[5,4,3-cd]indole-5-carboxamide
- N-[(2,4-difluorophenyl)methyl]-2-{1-[1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperidin-3-yl}acetamide
Uniqueness
N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. The presence of both the 2,4-difluorophenyl and 2-methoxyethyl groups enhances its stability and reactivity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-9-(2-methoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O/c1-22-5-4-21-8-19-12-13(17-7-18-14(12)21)20-11-3-2-9(15)6-10(11)16/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFNDZQIHHYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467821.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine](/img/structure/B6467825.png)
![N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467835.png)
![N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467840.png)
![N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467845.png)
![N-(2-bromophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467861.png)
![2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6467866.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B6467869.png)
![2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467880.png)
![5-methyl-4-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B6467882.png)
![5,6-dimethyl-3-{2-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6467903.png)

![2-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile](/img/structure/B6467917.png)
![N-(2-methoxy-5-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467924.png)
